8-O-methylretusin
Overview
Description
8-O-methylretusin is a type of flavonoid, specifically an isoflavonoid12. It is found in biological sources such as Euchresta horsfieldii and Sophora tetraptera1. The molecular formula of 8-O-methylretusin is C17H14O51.
Synthesis Analysis
While specific synthesis methods for 8-O-methylretusin were not found in the search results, it’s worth noting that the compound is naturally occurring and can be isolated from certain plant species1.
Molecular Structure Analysis
The molecular structure of 8-O-methylretusin consists of 17 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms1. The InChI representation of the molecule is InChI=1S/C17H14O5/c1-20-11-5-3-10 (4-6-11)13-9-22-16-12 (15 (13)19)7-8-14 (18)17 (16)21-2/h3-9,18H,1-2H3
3.
Chemical Reactions Analysis
Specific chemical reactions involving 8-O-methylretusin were not found in the search results. However, as a flavonoid, it may participate in various biological reactions.
Physical And Chemical Properties Analysis
8-O-methylretusin is a colorless prism with a melting point of 230-232°C1. Its exact mass is 298.0841253. The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors3. Its logP value, which represents its lipophilicity, is 4.083.
Scientific Research Applications
Identification in Dalbergia retusa : 8-O-methylretusin was identified as a crystalline isoflavone in the heartwood of Dalbergia retusa, along with other isoflavones (Jurd, Stevens, & Manners, 1972).
Antioxidant and Antimelanogenic Properties : Rosmarinic acid methyl ester (Ov-8) isolated from Origanum vulgare showed significant antioxidant and depigmentation activities, suggesting potential applications in food additives and skin pigmentation control (Ding, Chou, & Liang, 2010).
Biotransformation in Escherichia coli : Biotransformation of 8-hydroxydaidzein by recombinant Escherichia coli expressing O-methyltransferase led to the production of 8-O-methylretusin, which exhibited inhibitory effects on melanogenesis in cultured B16 melanoma cells (Chiang, Ding, Tsai, Chang, et al., 2015).
Presence in Abrus mollis : 8-O-methylretusin was identified as one of the isoflavones in the whole plant of Abrus mollis, suggesting its natural occurrence in various plant species (Wei-shuo, 2004).
Additional Presence in Dalbergia retusa : Another study confirmed the presence of 8-O-methylretusin in the heartwood of Dalbergia retusa, further supporting its natural occurrence in this plant species (Gregson, Ollis, Redman, Sutherland, et al., 1978).
Safety And Hazards
Specific safety and hazard information for 8-O-methylretusin was not found in the search results. However, as with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
While specific future directions for 8-O-methylretusin were not found in the search results, flavonoids are a topic of ongoing research due to their potential health benefits and therapeutic applications.
Relevant Papers
One relevant paper titled “Calycosin and 8-O-methylretusin isolated from Maackia amurensis as potent and selective reversible inhibitors of human monoamine oxidase-B” was found4. This paper could provide more insights into the biological activities of 8-O-methylretusin.
properties
IUPAC Name |
7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELGEUSJRWRBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191259 | |
Record name | Isoafrormosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-O-methylretusin | |
CAS RN |
37816-20-9 | |
Record name | Isoafrormosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037816209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoafrormosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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